molecular formula C8H19NO2S B15095092 2-(Hexylsulfonyl)ethanamine CAS No. 771574-30-2

2-(Hexylsulfonyl)ethanamine

Cat. No.: B15095092
CAS No.: 771574-30-2
M. Wt: 193.31 g/mol
InChI Key: BSMSNLWMPRKSLX-UHFFFAOYSA-N
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Description

2-(Hexylsulfonyl)ethanamine is an organic compound with the chemical formula C8H19NO2S It is a sulfonyl-containing amine, characterized by the presence of a hexyl group attached to the sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hexylsulfonyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of hexylsulfonyl chloride with ethylamine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfonyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted amines or amides, depending on the reagents used.

Scientific Research Applications

2-(Hexylsulfonyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can also participate in hydrogen bonding and nucleophilic interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)ethanamine
  • 2-(Ethylsulfonyl)ethanamine
  • 2-(Propylsulfonyl)ethanamine

Comparison

2-(Hexylsulfonyl)ethanamine is unique due to the presence of a longer hexyl chain, which can influence its hydrophobicity and interaction with biological membranes. This distinguishes it from similar compounds with shorter alkyl chains, potentially leading to different biological activities and applications.

Properties

CAS No.

771574-30-2

Molecular Formula

C8H19NO2S

Molecular Weight

193.31 g/mol

IUPAC Name

2-hexylsulfonylethanamine

InChI

InChI=1S/C8H19NO2S/c1-2-3-4-5-7-12(10,11)8-6-9/h2-9H2,1H3

InChI Key

BSMSNLWMPRKSLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)CCN

Origin of Product

United States

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